molecular formula C14H13ClN2 B13828036 N-(3-Chloro-p-tolyl)benzamidine CAS No. 23557-79-1

N-(3-Chloro-p-tolyl)benzamidine

Cat. No.: B13828036
CAS No.: 23557-79-1
M. Wt: 244.72 g/mol
InChI Key: RRAAXVNDOQYYAW-UHFFFAOYSA-N
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Description

N-(3-Chloro-p-tolyl)benzamidine is an organic compound with the molecular formula C14H13ClN2 It is a derivative of benzamidine, where the benzene ring is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloro-p-tolyl)benzamidine can be synthesized through the desulfitative transformation of thioamides using copper salts. This method involves the activation of C–S bonds under mild conditions, resulting in good to excellent yields . Another method involves the reaction of 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)aniline with 2,6-difluorophenylacetonitrile and ammonium acetate in DMF at 80°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-p-tolyl)benzamidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include copper salts for desulfitative transformations and ammonium acetate for amidine formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 2,6-difluorophenylacetonitrile yields a white solid product with a yield of 59% .

Scientific Research Applications

N-(3-Chloro-p-tolyl)benzamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-p-tolyl)benzamidine involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Chloro-p-tolyl)benzamidine include:

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

23557-79-1

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-(3-chloro-4-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c1-10-7-8-12(9-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17)

InChI Key

RRAAXVNDOQYYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)N)Cl

Origin of Product

United States

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